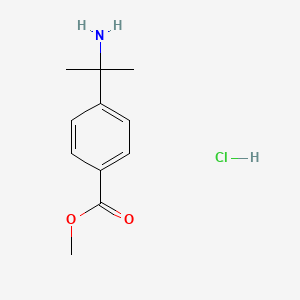

Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride

CAS No.: 1986887-52-8

Cat. No.: VC3211435

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1986887-52-8 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| IUPAC Name | methyl 4-(2-aminopropan-2-yl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3;/h4-7H,12H2,1-3H3;1H |

| Standard InChI Key | VZHWUUQLXMHPDB-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)OC)N.Cl |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(=O)OC)N.Cl |

Introduction

Chemical Identity and Structure

Basic Information

Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride is identified by the CAS registry number 79361-96-9 . The compound consists of a para-substituted benzoic acid methyl ester where the para position carries a 1-amino-1-methylethyl group, with the amine protonated as a hydrochloride salt. The molecular information of this compound is summarized in Table 1.

Table 1: Basic Chemical Information of Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride |

| CAS Number | 79361-96-9 |

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| Brand Reference | Fluorochem-B |

| Product Code | F300188 |

Structural Characteristics

The compound features a para-substituted benzene ring with two functional groups: a methyl ester group (-COOCH3) and a 1-amino-1-methylethyl group [-C(CH3)2NH2]. The amino group exists in the protonated form as a hydrochloride salt, which significantly affects its solubility and physicochemical properties. The central structural feature is the quaternary carbon attached to the benzene ring, which bears two methyl groups and an amino functionality.

Unlike its analog methyl 4-(1-aminoethyl)benzoate, which contains a chiral center and can exist as R or S enantiomers, methyl 4-(1-amino-1-methylethyl)benzoate has a tertiary carbon with two identical methyl substituents, making it achiral . This structural characteristic distinguishes it from compounds like (R)-methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 1097196-96-7), which possesses a stereocenter .

Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride:

-

Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8): A primary benzylamine derivative with the molecular formula C9H12ClNO2 and a molecular weight of 201.650 g/mol .

-

(R)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 1097196-96-7): A chiral compound with a single methyl group at the α-carbon, having the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol .

-

Methyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6): The free base of the above compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

-

4-Aminomethylbenzoic acid: A related compound without the methyl ester group, which can be prepared through specific synthetic routes as described in patent literature .

Physical and Chemical Properties

Physical Properties

While direct experimental data for methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride is limited in the provided sources, its properties can be estimated based on similar compounds and general principles of organic chemistry. As a hydrochloride salt, it is expected to exist as a crystalline solid at room temperature. The physical properties of this compound likely include:

-

Physical State: White to off-white crystalline solid

-

Solubility: Likely soluble in water and polar organic solvents like methanol and ethanol, with limited solubility in non-polar solvents

-

Melting Point: Potentially in the range of 240-290°C, extrapolating from related compounds such as methyl 4-(aminomethyl)benzoate hydrochloride, which has a melting point of 243°C (decomposition)

By comparison, methyl 4-(aminomethyl)benzoate has a density of 1.121 g/cm³, a boiling point of 278.7°C at 760 mmHg, and a flash point of 138.1°C . The additional methyl groups in methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride would likely increase its molecular volume and affect these properties accordingly.

Chemical Reactivity

The chemical reactivity of methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride is primarily determined by its functional groups:

-

The amine group, even as a hydrochloride salt, retains nucleophilic potential when deprotonated and can participate in various reactions including:

-

Nucleophilic substitution reactions

-

Acylation to form amides

-

Reductive amination

-

-

The methyl ester group is susceptible to:

-

Hydrolysis under acidic or basic conditions

-

Transesterification reactions

-

Reduction to primary alcohols

-

-

The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing effect of the ester group may reduce reactivity at certain positions.

Synthesis and Preparation Methods

Purification Methods

Based on purification methods for related compounds, methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride might be purified using:

-

Recrystallization from appropriate solvent systems, potentially methanol/water mixtures as described for 4-aminomethylbenzoic acid hydrochloride in CN102791677B .

-

pH-controlled precipitation, utilizing the differential solubility of the free base versus the hydrochloride salt.

-

Chromatographic techniques, particularly for analytical or small-scale preparations.

Applications and Uses

Research Applications

Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride likely finds applications in:

-

Organic synthesis as a building block for more complex molecules, particularly in pharmaceutical research.

-

Development of specialty chemicals where the unique structural features of the tertiary amine and ester functionalities are required.

-

Structure-activity relationship studies in medicinal chemistry, where the compound could serve as an intermediate for the preparation of potential bioactive compounds.

-

As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Analysis and Characterization Methods

Spectroscopic Methods

The characterization of methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, methyl ester group, and the geminal methyl groups

-

¹³C NMR would confirm carbon environment distinctions, particularly the quaternary carbon bearing the amine group

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching of the methyl ester (approximately 1720 cm⁻¹)

-

C-O stretching (1200-1300 cm⁻¹)

-

Aromatic C=C stretching (1400-1600 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the free base (M⁺-HCl)

-

Characteristic fragmentation patterns, potentially including loss of the methoxy group or cleavage adjacent to the tertiary carbon

-

Chromatographic Analysis

The purity determination and analysis of methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride could be accomplished using:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns

-

Mobile phases containing buffer systems suitable for amine-containing compounds

-

UV detection at wavelengths appropriate for aromatic and carbonyl chromophores

-

-

Gas Chromatography (GC):

-

Potentially requiring derivatization of the amine functionality

-

Temperature programming to accommodate the relatively high boiling point of the compound

-

-

Thin-Layer Chromatography (TLC):

-

For reaction monitoring and preliminary purity assessment

-

Using solvent systems appropriate for amine-containing compounds, potentially including TEA or ammonia to minimize tailing

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume